Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is particularly interesting due to the presence of both an azetidine ring and an iodo-substituted aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination of the aromatic ring.
Methoxy Group Addition: The methoxy group is typically introduced through nucleophilic substitution reactions, where a methoxy donor reacts with the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .
Scientific Research Applications
Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: It is employed in the development of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is primarily determined by its ability to interact with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Additionally, the iodo and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure but differ in the substitution pattern.
Imidazole Derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is unique due to the combination of the azetidine ring with an iodo-substituted aromatic ring. This structural feature imparts distinct reactivity and stability characteristics, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
azetidin-1-yl-(2-iodo-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-8-3-4-9(10(12)7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGMTVZZBDSZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.